molecular formula C22H20N2O4 B14950170 2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate

2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate

Cat. No.: B14950170
M. Wt: 376.4 g/mol
InChI Key: TYSYAKUZJFSBBC-OEAKJJBVSA-N
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Description

2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate is a complex organic compound with a unique structure that includes a naphthalene ring and a hydrazinylidene group

Preparation Methods

The synthesis of 2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate typically involves multiple steps. One common method includes the condensation of 2-methoxy-4-formylphenyl acetate with 2-(naphthalen-1-ylacetyl)hydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

When compared to similar compounds, 2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate stands out due to its unique structure and diverse applications. Similar compounds include:

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C22H20N2O4/c1-15(25)28-20-11-10-16(12-21(20)27-2)14-23-24-22(26)13-18-8-5-7-17-6-3-4-9-19(17)18/h3-12,14H,13H2,1-2H3,(H,24,26)/b23-14+

InChI Key

TYSYAKUZJFSBBC-OEAKJJBVSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC

Origin of Product

United States

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